molecular formula C15H17N3OS B2951242 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797900-23-2

2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2951242
CAS RN: 1797900-23-2
M. Wt: 287.38
InChI Key: KVHZKWLXINCPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C15H17N3OS and a molecular weight of 287.38. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle , and a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The thiazole ring can be synthesized with variable substituents as target structures .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. However, there are also some limitations to using TAK-659 in lab experiments, including its potential toxicity and off-target effects. These limitations should be taken into consideration when designing experiments using TAK-659.

Future Directions

There are several future directions for the research and development of TAK-659, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its potential in combination with other therapies. Additionally, further studies are needed to better understand the mechanism of action of TAK-659 and its potential applications in various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-methylbenzoyl chloride with thiazole-2-amine to form 2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product is then purified using column chromatography to obtain TAK-659 in its pure form.

Scientific Research Applications

TAK-659 has been the subject of scientific research for its potential applications in various fields, including oncology, immunology, and inflammation. In oncology, TAK-659 has been studied for its anti-tumor activity and its potential to overcome drug resistance in cancer cells. In immunology, TAK-659 has been studied for its ability to inhibit B-cell receptor signaling and its potential to treat autoimmune diseases. In inflammation, TAK-659 has been studied for its ability to inhibit the production of pro-inflammatory cytokines and its potential to treat inflammatory diseases.

properties

IUPAC Name

2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-11-4-2-3-5-13(11)14(19)17-12-6-8-18(10-12)15-16-7-9-20-15/h2-5,7,9,12H,6,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHZKWLXINCPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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